3-(2,2-Difluoroethoxy)-4-ethynylbenzoic acid
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Overview
Description
3-(2,2-Difluoroethoxy)-4-ethynylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a difluoroethoxy group and an ethynyl group. This compound is of interest due to its unique structural features, which impart specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-ethynylbenzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethynylbenzoic acid. This can be achieved through the Sonogashira coupling reaction, where 4-iodobenzoic acid reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of Difluoroethoxy Group: The next step involves the introduction of the difluoroethoxy group. This can be done by reacting 4-ethynylbenzoic acid with 2,2-difluoroethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalyst Recycling: Implementing methods to recycle and reuse catalysts, reducing overall production costs.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-ethynylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-ethynylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties imparted by the difluoroethoxy and ethynyl groups.
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethoxy)-4-ethynylbenzoic acid exerts its effects depends on its application:
Biochemical Interactions: The compound can interact with specific enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance binding affinity and specificity.
Pathways Involved: In medicinal applications, it may inhibit specific signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzoic Acid: Lacks the difluoroethoxy group, resulting in different chemical properties and reactivity.
3-(2,2-Difluoroethoxy)benzoic Acid:
Uniqueness
3-(2,2-Difluoroethoxy)-4-ethynylbenzoic acid is unique due to the combination of the difluoroethoxy and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-ethynylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c1-2-7-3-4-8(11(14)15)5-9(7)16-6-10(12)13/h1,3-5,10H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHKVRPBXHKTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(=O)O)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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